molecular formula C20H23N3O2 B2479361 N-(4-butylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1009580-50-0

N-(4-butylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2479361
M. Wt: 337.423
InChI Key: OVSRPUWUTOOIMW-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as BPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neurobiology. In

Scientific Research Applications

Anticonvulsant Activity

The synthesis of novel derivatives similar in structure to N-(4-butylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been explored for biological applications, notably for their anticonvulsant properties. A study by Ibrahim et al. (2013) involved the design and synthesis of a series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides to evaluate their anticonvulsant activity. The biological screening showed that certain compounds within this series exhibited significant anticonvulsant activities in experimental mice, highlighting the potential of these compounds in developing anticonvulsant drugs (Ibrahim et al., 2013).

Antibacterial and Antifungal Properties

Ahmed et al. (2018) synthesized a group of lipophilic acetamide derivatives, including structures analogous to N-(4-butylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, to investigate their potential as antimicrobial agents. Their research found that several of these compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial strains. Additionally, a subset of these compounds showed appreciable antifungal activity, comparable to standard drugs like ciprofloxacin and clotrimazole. This indicates the promise of these compounds in antimicrobial therapy (Ahmed et al., 2018).

Anticancer Activity and Molecular Docking

The same study by Ahmed et al. (2018) also assessed the anticancer effects of synthesized acetamide derivatives against various cancer lines. Notably, compounds were identified with significant inhibitory activity against epidermal growth factor receptor (EGFR) enzymatic activity, a critical target in cancer therapy. Molecular docking studies provided insights into the mechanisms and binding modes of these compounds, suggesting their potential as cytotoxic agents against cancer cells (Ahmed et al., 2018).

Environmental Implications and Biodegradation

Research on chloroacetamide herbicides and related compounds, including acetamide derivatives, has shown the importance of understanding their metabolism and potential environmental impacts. Studies by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provide valuable information on the metabolic pathways involved, which can inform environmental risk assessments and the design of less harmful compounds (Coleman et al., 2000).

properties

IUPAC Name

N-(4-butylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-3-6-14-9-11-15(12-10-14)21-19(24)13-18-20(25)23-17-8-5-4-7-16(17)22-18/h4-5,7-12,18,22H,2-3,6,13H2,1H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSRPUWUTOOIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

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